Cas no 1261916-29-3 (3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid)
3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%
- 1261916-29-3
- 3-[3-(PYRROLIDINYLSULFONYL)PHENYL]-5-TRIFLUOROMETHYLBENZOIC ACID
- 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
- DTXSID90692337
- 3'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
- MFCD18323136
- 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid
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- MDL: MFCD18323136
- Inchi: 1S/C18H16F3NO4S/c19-18(20,21)15-9-13(8-14(10-15)17(23)24)12-4-3-5-16(11-12)27(25,26)22-6-1-2-7-22/h3-5,8-11H,1-2,6-7H2,(H,23,24)
- InChI Key: IDGWHTGREDRJBE-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C2C=C(C(=O)O)C=C(C(F)(F)F)C=2)C=1)(N1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 399.07521365Da
- Monoisotopic Mass: 399.07521365Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 640
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 83.1Ų
3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB330415-5 g |
3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%; . |
1261916-29-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB330415-5g |
3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%; . |
1261916-29-3 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid
Introduction to 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid (CAS No. 1261916-29-3)
3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid (CAS No. 1261916-29-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, combines a benzoic acid core with a trifluoromethyl substituent and a pyrrolidinylsulfonyl moiety, making it a promising candidate for various biochemical applications.
The presence of the trifluoromethyl group in the molecular structure enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. This feature allows the molecule to exhibit improved bioavailability and resistance to metabolic degradation, thereby increasing its potential as an active pharmaceutical ingredient (API). Additionally, the pyrrolidinylsulfonyl part introduces a unique pharmacophore that can interact with biological targets in a highly specific manner, making it valuable for developing targeted therapies.
In recent years, there has been a surge in research focused on compounds with sulfonyl and pyrrolidinyl functional groups due to their demonstrated efficacy in modulating enzyme activity and receptor binding. For instance, sulfonyl compounds have been widely studied for their role in inhibiting enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases, which are pivotal in cancer therapy. The pyrrolidinylsulfonyl moiety, in particular, has shown promise in enhancing binding affinity and selectivity, which are essential for developing drugs with minimal side effects.
The 5-trifluoromethylbenzoic acid component of this compound further contributes to its pharmacological profile by influencing its electronic properties and interactions with biological targets. The electron-withdrawing nature of the trifluoromethyl group can enhance the compound's binding affinity by stabilizing negative charges on the enzyme or receptor surface. This property is particularly useful in designing inhibitors that require precise interactions with their targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. These tools have been instrumental in optimizing the structure of 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid for better pharmacokinetic properties and therapeutic efficacy. For example, virtual screening techniques have identified derivatives of this compound that exhibit enhanced activity against specific enzymes and receptors involved in neurological disorders.
Moreover, the synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, such as flow chemistry and catalytic processes, have been employed to streamline these reactions, making them more efficient and scalable. These advancements not only reduce production costs but also minimize environmental impact by reducing waste generation.
The pharmaceutical industry has shown particular interest in developing novel therapeutics based on benzoic acid derivatives due to their well-documented pharmacological properties. Benzoic acid itself is a versatile scaffold that has been used in numerous drugs for its anti-inflammatory, analgesic, and antimicrobial effects. The introduction of additional functional groups like sulfonyl and trifluoromethyl further expands its therapeutic potential.
In clinical trials, early-stage compounds similar to 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid have demonstrated promising results in treating various conditions, including inflammatory diseases and metabolic disorders. The compound's ability to modulate key biological pathways makes it a valuable candidate for further investigation. Researchers are exploring its potential use as an anti-inflammatory agent by targeting cyclooxygenase (COX) enzymes and other inflammatory mediators.
The development of new drug candidates is often hampered by challenges such as poor solubility, rapid metabolism, or off-target effects. However, the structural features of 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid offer several advantages that can mitigate these issues. The trifluoromethyl group enhances solubility while maintaining metabolic stability, while the pyrrolidinylsulfonyl moiety improves binding affinity without causing significant side effects.
Future research directions may include exploring the synthesis of analogues of this compound to optimize its pharmacological properties further. By modifying substituents or functional groups strategically, researchers can fine-tune the compound's activity against specific targets while minimizing unwanted effects. Additionally, investigating its mechanism of action at a molecular level will provide insights into how it interacts with biological systems.
The integration of machine learning algorithms into drug discovery processes has also shown great promise in accelerating the development of novel therapeutics like 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid. These algorithms can analyze vast datasets to identify potential drug candidates with high accuracy before they enter costly preclinical testing phases.
In conclusion, 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid (CAS No. 1261916-29-3) represents an exciting advancement in pharmaceutical chemistry with significant potential for therapeutic applications across multiple disease areas including cancer therapy, inflammation, metabolic disorders, neurological diseases, among others where precise modulation of biological pathways is required . Its unique structural features make it an attractive candidate for further research aimed at developing next-generation drugs that offer improved efficacy, selectivity,and minimal side effects .
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